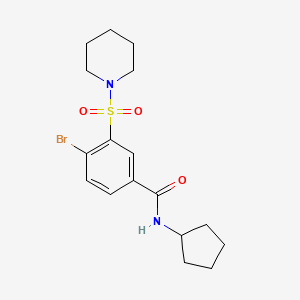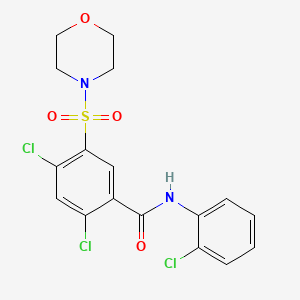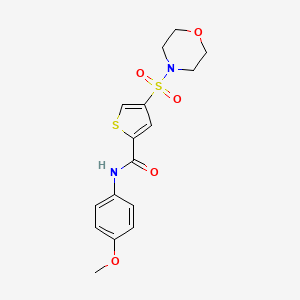
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as NSC 750847, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been studied for its potential therapeutic properties in a variety of research areas, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Inflammation research has also shown that N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mécanisme D'action
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 is believed to exert its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway. By inhibiting these pathways, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 can prevent the proliferation of cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic properties. However, there are also limitations to its use in experiments, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847. One potential direction is the development of N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 analogs with improved solubility and selectivity. Another direction is the investigation of N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 in combination with other therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 and its potential for clinical use.
Conclusion:
N-(4-methoxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide 750847 is a synthetic compound with potential therapeutic properties in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study, including the development of analogs and investigation in combination with other therapeutics.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-22-13-4-2-12(3-5-13)17-16(19)15-10-14(11-24-15)25(20,21)18-6-8-23-9-7-18/h2-5,10-11H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJKQRNEJNCFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B3446676.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![2-(4-chlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3446702.png)
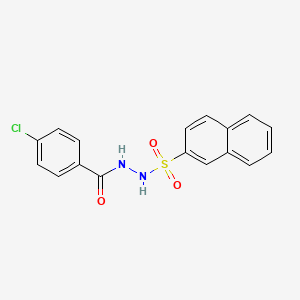
![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)azepane](/img/structure/B3446708.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)
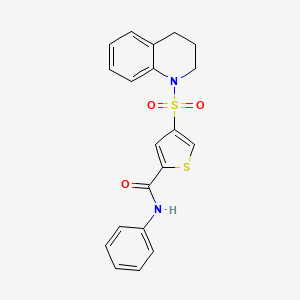
![4-{[(4-bromophenyl)amino]sulfonyl}-N-phenyl-2-thiophenecarboxamide](/img/structure/B3446725.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
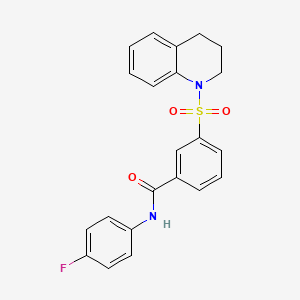
![N-(4-fluorophenyl)-3-{[(3-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3446750.png)
